tert-Butylphosphonic acid

Catalog No.
S775702
CAS No.
4923-84-6
M.F
C4H9O3P-2
M. Wt
136.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylphosphonic acid

CAS Number

4923-84-6

Product Name

tert-Butylphosphonic acid

IUPAC Name

tert-butyl-dioxido-oxo-λ5-phosphane

Molecular Formula

C4H9O3P-2

Molecular Weight

136.09 g/mol

InChI

InChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)/p-2

InChI Key

OGDSVONAYZTTDA-UHFFFAOYSA-L

SMILES

CC(C)(C)P(=O)(O)O

Canonical SMILES

CC(C)(C)P(=O)([O-])[O-]

The exact mass of the compound tert-Butylphosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222650. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butylphosphonic acid (CAS 4923-84-6) is a sterically encumbered organophosphorus compound procured primarily for advanced surface modification, metal-organic framework (MOF) synthesis, and nanoparticle functionalization. Unlike linear alkylphosphonic acids, the bulky tert-butyl group imparts significant steric hindrance and hydrophobicity while maintaining the robust, hydrolytically stable multidentate binding capability of the phosphonate headgroup. This combination of a strong M-O-P anchoring motif with a sterically demanding aliphatic tail makes it a critical precursor for isolating discrete, organic-soluble transition metal clusters, preventing nanoparticle agglomeration in colloidal dispersions, and forming durable self-assembled monolayers (SAMs) on metal oxide substrates[1].

Substituting tert-butylphosphonic acid with less sterically demanding analogs, such as methylphosphonic acid or linear alkyl variants, routinely leads to critical process failures in advanced materials synthesis. In coordination chemistry, the lack of sufficient steric bulk allows metal centers to propagate into intractable, insoluble 1D, 2D, or 3D polymeric networks rather than forming processable 0D molecular cages [1]. In surface chemistry and nanoparticle formulation, linear alkylphosphonic acids form highly ordered monolayers that promote inter-particle alkyl chain intercalation, leading to irreversible agglomeration. The specific steric disruption provided by the tert-butyl group is strictly required to frustrate this packing and maintain homogeneous colloidal stability [2].

Steric Control of Coordination Topology: 0D Clusters vs. 1D Polymers

The steric bulk of the phosphonate ligand dictates the macroscopic processability of the resulting metal complex. In the synthesis of high-oxidation-state Ce/Mn heterometallic clusters, the choice of phosphonic acid strictly determines the structural topology. Under identical reaction conditions, utilizing tert-butylphosphonic acid restricts coordination to form a discrete, soluble 0D octanuclear cluster. In stark contrast, substituting with methylphosphonic acid fails to cap the cluster, resulting in the propagation of an insoluble 1D chain polymer [1].

Evidence DimensionCoordination Topology and Solubility
Target Compound DataForms a discrete, soluble 0D octanuclear cluster (e.g.,[Ce2Mn6O6(OH)5(t-BuPO3)6(O2CMe)3])
Comparator Or BaselineMethylphosphonic acid (forms an insoluble 1D chain polymer)
Quantified Difference0D discrete molecular cage vs. 1D infinite polymeric network
ConditionsReaction with Mn(O2CMe)2 and (NH4)2[Ce(NO3)6] under identical solvent and temperature parameters

Procurement of the tert-butyl derivative is mandatory for researchers and process chemists who require soluble, well-defined molecular clusters for homogeneous catalysis or thin-film deposition.

Prevention of Nanoparticle Agglomeration via SAM Disordering

In the formulation of nanoparticle dispersions, long-chain alkylphosphonic acids (like dodecylphosphonic acid, DPPA) form highly ordered SAMs that drive thermodynamically stable agglomeration via alkyl chain intercalation between particles. Doping the monolayer with tert-butylphosphonic acid acts as a highly effective sterically disturbing co-capping agent. The bulky tert-butyl head group disrupts the dense chain packing—quantifiable via the shift of methylene C-H stretching vibrations to higher wavenumbers in FTIR—thereby preventing the formation of inter-particle bilayer structures and maintaining homogeneous dispersion [1].

Evidence DimensionNanoparticle Agglomeration Tendency
Target Compound Datat-BuPO3H2 acts as a steric disruptor, preventing inter-particle bilayer formation and maintaining dispersion
Comparator Or BaselinePure dodecylphosphonic acid (DPPA) SAMs (induce thermodynamically stable agglomeration)
Quantified DifferenceShift from ordered, agglomeration-prone SAMs to disordered, sterically stabilized isolated nanoparticles
ConditionsMixed SAM formation on nanoparticle surfaces monitored via FTIR and SAXS

Essential for formulators of nanocomposites and inks who must prevent irreversible nanoparticle agglomeration during storage and processing.

Isolation of Organic-Soluble Gallophosphonate Precursors

The synthesis of molecular group 13 phosphonates is typically plagued by the formation of intractable 3D networks. However, the dual application of steric bulk on both the metal and the phosphonate ligand enables the isolation of soluble precursors. Reacting tert-butylphosphonic acid with tri-tert-butylgallium yields discrete, organic-soluble tetrameric cages (e.g., [tBuGaO3PtBu]4). The immense steric shielding provided by the tert-butyl groups prevents further condensation into extended frameworks, a feat not achievable with less bulky phosphonic acids which rapidly precipitate as insoluble polymers [1].

Evidence DimensionPrecursor Condensation State
Target Compound DataYields discrete, organic-soluble tetrameric cages ([tBuGaO3PtBu]4)
Comparator Or BaselineLess bulky phosphonic acids (typically yield insoluble, extended 3D gallophosphate networks)
Quantified DifferenceArrests condensation at the tetrameric cage stage rather than bulk precipitation
ConditionsReaction with tBu3Ga in diglyme under reflux

Enables the procurement of a viable precursor for the controlled, solution-phase deposition of gallium phosphate materials.

Homogeneous Catalyst and Molecular Cage Synthesis

Directly leveraging its ability to form 0D discrete clusters instead of 1D polymers, tert-butylphosphonic acid is the required ligand choice for synthesizing organic-soluble transition metal (e.g., Ti, Ga, Ce/Mn) phosphonate cages for homogeneous catalysis and structural characterization[1].

Nanoparticle Dispersion Formulation

Utilized as a critical co-capping agent in colloidal formulations, its steric bulk disrupts the dense packing of primary long-chain SAMs, preventing the thermodynamically driven agglomeration of metal and metal-oxide nanoparticles in advanced inks and nanocomposites [2].

Hydrolytically Stable Anti-Corrosion Coatings

Applied in surface modification where the strong multidentate M-O-P bond provides superior hydrolytic stability compared to silanes or carboxylates, while the bulky tert-butyl group creates a dense hydrophobic barrier against aqueous corrosive agents[3].

Physical Description

Off-white powder; [Sigma-Aldrich MSDS]

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

136.02893114 g/mol

Monoisotopic Mass

136.02893114 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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